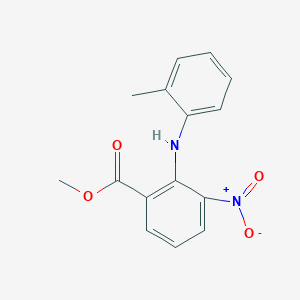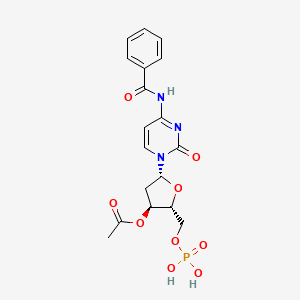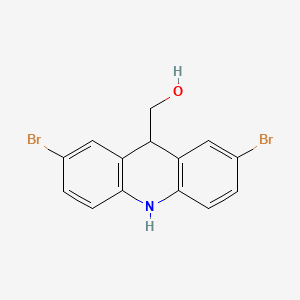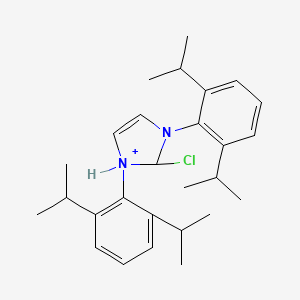
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium is a chemical compound with the molecular formula C27H36Cl2N2. It is a member of the imidazolium family, which is known for its diverse applications in various fields, including organic synthesis and catalysis . This compound is particularly notable for its use in deoxyfluorination reactions and as a precursor to N-heterocyclic carbene (NHC) ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent. One common method is to react the imidazolium chloride with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Deoxyfluorination Reactions: It is used in the deoxyfluorination of phenols, where it helps incorporate fluorine atoms into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deoxyfluorination: Reagents such as [18F]fluoride are used in conjunction with this compound to achieve site-specific fluorination.
Major Products Formed
Substitution Reactions: The major products are substituted imidazolium salts where the chlorine atom is replaced by the nucleophile.
Deoxyfluorination: The major products are fluorinated organic compounds, which are valuable in medicinal chemistry and imaging applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium involves its role as a chlorinating agent and a precursor to N-heterocyclic carbene (NHC) ligands. The compound can form stable carbene intermediates, which can then participate in various catalytic processes. The molecular targets and pathways involved include:
Formation of NHC Ligands: The compound reacts with metal precursors to form NHC-metal complexes, which are active catalysts in various organic transformations.
Deoxyfluorination: The compound facilitates the incorporation of fluorine atoms into organic molecules, enhancing their stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is similar but lacks the chlorine atom at the 2-position.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound has trimethylphenyl groups instead of diisopropylphenyl groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: This compound is a saturated analogue of the imidazolium salt.
Uniqueness
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium is unique due to its ability to act as both a chlorinating agent and a precursor to NHC ligands. Its structure allows for versatile applications in deoxyfluorination and catalysis, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C27H38ClN2+ |
|---|---|
Molekulargewicht |
426.1 g/mol |
IUPAC-Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C27H37ClN2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20,27H,1-8H3/p+1 |
InChI-Schlüssel |
BAJWPRYGXIMFCY-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=CN(C2Cl)C3=C(C=CC=C3C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)

![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
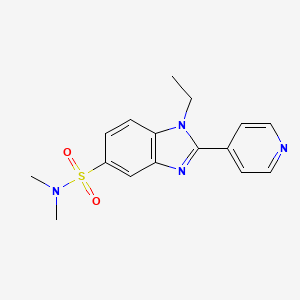
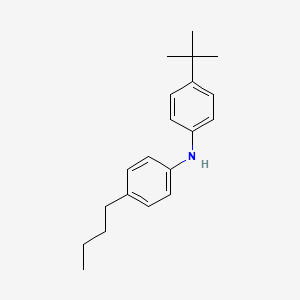
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
